Vaccenic acid chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95548-26-8 |
|---|---|
Molecular Formula |
C18H33ClO |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
(E)-octadec-11-enoyl chloride |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7+ |
InChI Key |
WYUXJEJFKYBBMZ-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)Cl |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Methodologies for Octadec 11 Enoyl Chloride
Established Synthetic Pathways and Mechanistic Considerations
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For Octadec-11-enoyl Chloride, this typically involves the use of common chlorinating agents that react with the carboxylic acid moiety of octadec-11-enoic acid.
Direct chlorination of fatty acids is a widely employed method for the synthesis of the corresponding acyl chlorides. This approach utilizes various chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.
Commonly used reagents for this purpose include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅) libretexts.orgyoutube.com. The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.
The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride libretexts.org. The general mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.
Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) libretexts.orggoogleapis.com. This method requires careful separation of the product from the non-volatile phosphorous acid byproduct googleapis.com.
Phosphorus pentachloride reacts with the carboxylic acid to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride youtube.com.
A general representation of the reaction of a fatty acid with these chlorinating agents is as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
These direct chlorination methods are generally effective for a wide range of fatty acids, including unsaturated ones like octadec-11-enoic acid. However, care must be taken to avoid side reactions, such as addition to the double bond, by controlling the reaction conditions.
While direct chlorination is common, alternative methods involve the activation of the carboxylic acid group of oleic acid (a positional isomer of vaccenic acid) or its derivatives. These methods can offer milder reaction conditions or different selectivities.
One approach involves the use of oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of a formamide, such as N,N-dimethylformamide (DMF). This reaction proceeds through the formation of a Vilsmeier reagent, which is the active chlorinating species. This method is often favored for its mild conditions and high yields.
Another strategy is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a tertiary amine. This reagent can convert carboxylic acids to their corresponding chlorides under neutral conditions.
Furthermore, tert-butyl esters of carboxylic acids can be converted to acid chlorides using reagents like phosphorus trichloride (PCl₃) researchgate.net. This provides an indirect route from the fatty acid, which would first need to be esterified.
These activation methods provide a toolkit for chemists to choose the most appropriate conditions based on the substrate's sensitivity and the desired purity of the final product.
Novel and Green Synthesis Strategies for Octadec-11-enoyl Chloride
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel and "green" synthesis strategies for the production of acyl chlorides, including Octadec-11-enoyl Chloride.
Catalytic methods aim to reduce the amount of stoichiometric reagents and waste generated. While the use of DMF in oxalyl chloride-mediated reactions is catalytic, other catalytic systems are also being investigated. For instance, the use of strong proton acids as catalysts in the chlorination of fatty acids with gaseous chlorine has been reported google.com. This method, however, is more focused on α-chloro fatty acids rather than acyl chlorides.
The development of heterogeneous catalysts for the synthesis of fatty acid derivatives is an active area of research. researchgate.net These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. While specific examples for Octadec-11-enoyl Chloride are not abundant in the literature, the principles of heterogeneous catalysis are applicable.
Sustainable or "green" chemistry principles focus on minimizing environmental impact. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.
For the synthesis of acyl chlorides, this can involve:
Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and potential environmental contamination.
Use of safer chlorinating agents: Exploring alternatives to traditional, often corrosive and hazardous, chlorinating agents.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
One example of a greener approach is the use of N-chloroacetanilides and amides with acid chlorides in a phosphate buffer, which represents a metal-free, neutral condition synthesis. tandfonline.com While this is for the synthesis of amides from acid chlorides, the principles of using aqueous-based systems are being explored for various transformations.
The development of flow chemistry for chemical synthesis also offers a more sustainable and efficient way to produce chemicals. mdpi.com Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up.
Optimization of Reaction Conditions for Octadec-11-enoyl Chloride Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of Octadec-11-enoyl Chloride while minimizing side reactions and waste. Key parameters that are typically optimized include the choice of chlorinating agent, reaction temperature, reaction time, and the molar ratio of reactants.
Table 1: Factors to Optimize in the Synthesis of Octadec-11-enoyl Chloride
| Parameter | Considerations for Optimization |
| Chlorinating Agent | Reactivity, cost, ease of byproduct removal. Thionyl chloride often offers a good balance. |
| Solvent | Should be inert to the reaction conditions. Common choices include dichloromethane, chloroform, or no solvent. |
| Temperature | Lower temperatures can help to prevent side reactions, such as those involving the double bond. Room temperature or slightly elevated temperatures are often sufficient. |
| Reaction Time | Monitored by techniques like TLC or IR spectroscopy to ensure complete conversion of the starting material. |
| Stoichiometry | A slight excess of the chlorinating agent is often used to ensure complete reaction, but a large excess can lead to purification challenges. |
| Catalyst | If a catalyst is used (e.g., DMF with oxalyl chloride), its concentration needs to be optimized to achieve a high reaction rate without promoting side reactions. |
For example, a study on the preparation of fatty acid chlorides using phosphorus trichloride highlighted the importance of the molar ratio of the reactants and the subsequent purification steps to remove phosphorous acid byproducts. googleapis.com Another patent describes a process for producing acid chlorides using phosgene in the presence of an N,N-disubstituted formamide catalyst, where the separation of the catalyst-containing phase is a key step for purification and catalyst reuse. google.com
The purification of Octadec-11-enoyl Chloride is typically achieved by distillation under reduced pressure to remove any non-volatile impurities and unreacted starting materials. The boiling point of oleoyl (B10858665) chloride, a close isomer, is reported as 193 °C at 4 mmHg, which gives an indication of the conditions required for the distillation of Octadec-11-enoyl Chloride.
Kinetic Studies of Octadec-11-enoyl Chloride Formation
The rate of formation of the acyl chloride is dependent on several factors, including the concentration of the reactants (the fatty acid and the chlorinating agent), the presence and concentration of any catalyst, and the reaction temperature. For instance, in the synthesis of oleoyl chloride, the reaction temperature is carefully controlled to ensure the completion of the reaction while avoiding unwanted side reactions. google.com
Kinetic investigations of similar reactions have utilized in-line monitoring technologies, such as ReactIR, to track the formation of the acid chloride in real-time. vapourtec.com This allows for the determination of reaction rates and the subsequent optimization of reaction conditions. Such studies are crucial for transitioning from batch to more efficient continuous flow processes. vapourtec.com
While specific kinetic parameters for Octadec-11-enoyl chloride are not documented, the following table outlines the type of data that would be determined in a typical kinetic study for the formation of a fatty acyl chloride.
| Kinetic Parameter | Description | Significance in Synthesis |
| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of the reactants. | Determines the speed of the reaction under specific conditions. A higher k value indicates a faster reaction. |
| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Indicates how the reaction rate is influenced by changes in the concentration of each reactant. |
| Activation Energy (Ea) | The minimum amount of energy required for the reaction to occur. | A lower activation energy implies that the reaction can proceed at a faster rate at a given temperature. |
| Arrhenius Equation | Relates the rate constant to the absolute temperature and the activation energy. | Allows for the prediction of the rate constant at different temperatures, which is crucial for process control. |
This table is illustrative of the parameters determined in kinetic studies of acyl chloride formation and does not represent actual data for Octadec-11-enoyl Chloride.
One study on the reaction of thionyl chloride with substituted acetophenone semicarbazones, leading to 1,2,3-thiadiazoles, revealed a low activation energy and a high negative entropy of activation. rsc.org This suggests a highly ordered transition state, which can be a characteristic of reactions involving thionyl chloride. rsc.org
Process Intensification in Octadec-11-enoyl Chloride Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of synthesizing Octadec-11-enoyl chloride and other acyl chlorides, a significant advancement is the shift from traditional batch reactors to continuous flow systems. acs.orgnih.gov
Continuous flow synthesis offers several advantages for the production of acyl chlorides:
Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling hazardous reagents like phosgene and thionyl chloride. acs.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and yield.
Scalability: Scaling up production in a continuous flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov
Integration of Steps: Continuous flow allows for the sequential synthesis where the acyl chloride is generated in situ and immediately used in a subsequent reaction, avoiding the need for isolation and purification of the often-unstable intermediate. acs.orgresearchgate.net
Recent developments have demonstrated the successful continuous flow synthesis of various acyl chlorides. acs.orgacs.org For example, a flow system has been developed for the synthesis of acyl chlorides using phosgene generated on-demand from the photochemical oxidation of chloroform. acs.org This "photo-on-demand" approach further enhances safety by avoiding the storage of highly toxic phosgene. acs.org
The following table summarizes the comparison between traditional batch synthesis and intensified continuous flow synthesis for acyl chlorides.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Typically larger reaction vessels. | Microreactors or tubular reactors with small internal volumes. |
| Safety | Higher risks due to large quantities of hazardous materials. | Inherently safer due to small hold-up volume. acs.org |
| Heat Transfer | Often limited, leading to potential temperature gradients. | Excellent heat transfer, allowing for precise temperature control. |
| Mass Transfer | Can be inefficient, especially in viscous media. | Efficient mixing and mass transfer. |
| Process Control | More challenging to maintain consistent conditions. | Precise control over reaction parameters (temperature, residence time, stoichiometry). |
| Scalability | "Scaling up" can be complex and may alter reaction performance. | "Scaling out" or "numbering up" is generally more predictable. nih.gov |
| Productivity | Can be high for established processes. | Can achieve high productivity, for example, 3.16 g/hour for a diaryl ketone synthesis via an acyl chloride intermediate. nih.gov |
This table provides a general comparison of batch and continuous flow processes for acyl chloride synthesis.
The implementation of continuous flow technology, guided by kinetic data obtained from in-line monitoring, represents a significant step forward in the efficient and safe production of Octadec-11-enoyl chloride and other related compounds. vapourtec.com
Chemical Reactivity and Mechanistic Investigations of Octadec 11 Enoyl Chloride
Role of the Carbon-Carbon Double Bond in Octadec-11-enoyl Chloride Transformations
The alkene functionality at the C11-C12 position offers a second site for chemical modification, which can be addressed either before or after the transformation of the acyl chloride group.
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org Derivatives of Octadec-11-enoyl chloride (typically esters, to avoid reaction with the acyl chloride) can undergo metathesis reactions.
Self-Metathesis: In the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), the methyl ester of vaccenic acid can react with itself to produce a C36 diester and 2-octene. This reaction is a key step in converting vegetable oils into valuable chemical feedstocks. ias.ac.in
Cross-Metathesis: Reaction with other olefins, like ethylene (B1197577) (ethenolysis), can cleave the double bond to produce shorter-chain terminal alkenes, which are valuable precursors for polymers and other chemicals. ias.ac.inresearchgate.net For instance, cross-metathesis of methyl vaccenate with ethylene would yield 1-heptene (B165124) and methyl undec-10-enoate.
The double bond can be converted into other functional groups through oxidation reactions.
Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems using hydrogen peroxide. youtube.comnih.gov The resulting epoxidized acyl chloride or its ester derivatives are useful as PVC plasticizers and stabilizers. Studies on oleic acid, a close isomer, show that this reaction proceeds with high efficiency. rsc.org
Dihydroxylation: The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome depends on the reagents used:
Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (catalytically) with an oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate. This results in the two hydroxyl groups adding to the same face of the double bond. wikipedia.org
Anti-dihydroxylation: Can be accomplished by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. This results in the two hydroxyl groups being on opposite faces. rsc.org
These transformations of the double bond significantly increase the functionality of the molecule, enabling its use in the production of polyols, resins, and coatings.
Polymerization and Cross-linking Involving Octadec-11-enoyl Chloride Derivatives
Octadec-11-enoyl chloride, commonly known as oleoyl (B10858665) chloride, serves as a versatile building block for the synthesis of polymeric materials due to the high reactivity of its acyl chloride group. This functional group readily participates in reactions with nucleophiles like alcohols and amines, making it a suitable monomer for step-growth polymerization processes such as polycondensation.
One significant application is in the synthesis of poly(anhydride-ester)s. These polymers can be synthesized at lower temperatures by reacting acyl chlorides with carboxylic acids in solution, a method that is particularly useful for creating polymers that are thermally unstable. researchgate.net The high reactivity of the acyl chloride intermediate, combined with the steric effects of bulky acyl groups, helps to minimize side-reactions like transacylation and cyclization that can occur in classic melt condensation methods. researchgate.net For instance, oleic anhydride (B1165640) has been successfully prepared from oleoyl chloride (which was, in turn, synthesized using oxalyl chloride) and acetic anhydride, achieving yields greater than 90%. researchgate.net
Derivatives of oleoyl chloride are also employed in the modification of natural polymers and surfaces. For example, oleoyl chloride has been used in the chemical modification of jute fibers to impart hydrophobicity. sigmaaldrich.com This process involves the acylation of hydroxyl groups on the cellulose (B213188) and lignin (B12514952) components of the fibers, effectively cross-linking the oleoyl chains onto the fiber surface. This modification enhances the adhesion between the natural fibers and a polymer matrix in composite materials. sigmaaldrich.com
Furthermore, oleoyl chloride can be used as a terminating agent in ring-opening polymerization (ROP). In this approach, the acyl chloride reacts with the "living" polymer chain end, introducing the oleoyl group as an end-cap. This method allows for the functionalization of biodegradable polymers, providing a terminal group that can be used for further reactions or to modify the polymer's physical properties. nih.gov
Table 1: Examples of Polymerization Reactions Involving Oleoyl Chloride Derivatives
| Polymer Type | Monomers/Reactants | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Poly(anhydride-ester)s | Dicarboxylic acids, Oleoyl chloride | Acyl chloride-facilitated condensation polymerization | Achieves high molecular weights at lower temperatures, minimizing side reactions. | researchgate.net |
| Modified Natural Fibers | Jute fibers, Oleoyl chloride | Surface Acylation / Cross-linking | Confers hydrophobicity to natural fibers for use in green composites. | sigmaaldrich.com |
| Functionalized Polyesters | ε-Caprolactone, Oleoyl chloride | Ring-Opening Polymerization (Termination) | Introduces a terminal oleoyl functional group onto the polymer chain. | nih.gov |
Catalytic Activation and Deactivation Pathways of Octadec-11-enoyl Chloride
The reactivity of octadec-11-enoyl chloride can be precisely controlled and enhanced through various catalytic strategies. These methods activate the acyl chloride for reaction with a range of nucleophiles, often influencing both the rate and selectivity of the transformation.
Lewis acids are effective catalysts for reactions involving acyl chlorides, including octadec-11-enoyl chloride. They function by coordinating to the carbonyl oxygen or the chlorine atom of the acyl chloride. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org
A classic example of this activation is in Friedel-Crafts acylation reactions. A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), facilitates the generation of a highly reactive acylium ion from the acyl chloride. wikipedia.org This acylium ion then acts as a powerful electrophile in aromatic substitution reactions. While specific studies focusing solely on octadec-11-enoyl chloride in this context are specialized, the general mechanism is fundamental to acyl chloride chemistry. The Lewis acid catalyst essentially lowers the energy of the transition state for the reaction, thereby accelerating the rate of acylation. wikipedia.orgsemanticscholar.org
Lewis acid catalysis also plays a crucial role in other transformations, such as esterification and cycloaddition reactions. wikipedia.org For instance, in the Diels-Alder reaction, a Lewis acid can coordinate to an α,β-unsaturated carbonyl compound (which could be formed from an oleoyl derivative), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances its reactivity toward a diene. wikipedia.org The choice of Lewis acid and reaction conditions can be tuned to control the stereoselectivity of the product. researchgate.net
Table 2: Common Lewis Acids in Acyl Chloride Reactions
| Lewis Acid | General Application | Mechanism of Activation | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation, Diels-Alder | Forms an adduct with the carbonyl oxygen, generating a highly electrophilic acylium ion. Lowers the LUMO energy of dienophiles. | wikipedia.org |
| Tin Tetrachloride (SnCl₄) | Friedel-Crafts Acylation, Cycloadditions | Similar to AlCl₃, enhances electrophilicity of the carbonyl carbon. Can exhibit enhanced Lewis acidity due to distortion in adducts. | wikipedia.orgsemanticscholar.org |
| Boron Trifluoride (BF₃) | Friedel-Crafts Acylation, Esterification | Coordinates with the carbonyl group to increase its reactivity toward nucleophiles. | wikipedia.org |
| Titanium Tetrachloride (TiCl₄) | Aldol Reactions, Friedel-Crafts | A versatile Lewis acid used for activating carbonyl compounds. | wikipedia.org |
Beyond metal-based Lewis acids, both small organic molecules (organocatalysts) and enzymes (biocatalysts) are employed to mediate reactions of octadec-11-enoyl chloride, often under milder conditions and with high selectivity.
Organocatalysis: N,N-dimethylformamide (DMF) can act as a catalyst in the synthesis of oleoyl chloride itself from oleic acid using triphosgene. google.com In acylation reactions, organic bases like triethylamine (B128534) (TEA) are frequently used as catalysts. researchgate.net TEA functions by deprotonating the nucleophile, increasing its nucleophilicity. It can also act as a nucleophilic catalyst, reacting with the oleoyl chloride to form a highly reactive N-acylammonium intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol). This process also neutralizes the HCl byproduct generated during the reaction. researchgate.net Research on the synthesis of chlorogenic oleate (B1233923) from chlorogenic acid and oleoyl chloride demonstrated that using TEA as a catalyst in a DMF solvent system achieved a 76.62% conversion in just 20 minutes at 25°C. researchgate.net
Biocatalysis: Enzymes, particularly lipases, are highly effective biocatalysts for transformations involving fatty acid derivatives like octadec-11-enoyl chloride. These reactions are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and their ability to proceed under environmentally benign conditions. noaa.gov Lipases can catalyze the synthesis of esters from oleoyl chloride and various alcohols. For example, immobilized lipase (B570770) from Candida sp. (CSL@OMS-C18) has been used to efficiently synthesize chlorogenic oleate through the acylation of chlorogenic acid with oleoyl chloride, achieving a conversion of 97.2% in 45 minutes. researchgate.net The enzyme's active site binds the substrates in a specific orientation, facilitating the reaction and often allowing for high yields with minimal side products. researchgate.net Such biocatalytic methods are increasingly important in the food, pharmaceutical, and cosmetic industries. researchgate.netnoaa.gov
Table 3: Catalytic Synthesis of Chlorogenic Oleate
| Catalyst System | Solvent | Substrate Molar Ratio (CGA:Oleoyl Chloride) | Temperature | Time | Conversion | Reference |
|---|---|---|---|---|---|---|
| Triethylamine (TEA) | DMF | 1:1.5 | 25°C | 20 min | 76.62% | researchgate.net |
| Immobilized Lipase (CSL@OMS-C18) | Not specified | Not specified | Not specified | 45 min | 97.2% | researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Octadec 11 Enoyl Chloride in Research Contexts
In-Situ Monitoring Techniques for Octadec-11-enoyl Chloride Reactions
Real-time monitoring of chemical reactions involving Octadec-11-enoyl Chloride is essential for optimizing reaction conditions, ensuring safety, and maximizing yield. In-situ techniques provide a continuous stream of data from the reaction vessel without the need for sample extraction, thus preserving the integrity of the reaction medium.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of reactions involving the synthesis and subsequent transformation of Octadec-11-enoyl Chloride. For instance, in the synthesis of Octadec-11-enoyl Chloride from Octadec-11-enoic acid using a chlorinating agent such as thionyl chloride, the reaction can be monitored in real-time. mt.com The disappearance of the characteristic broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the dimeric acid (around 1710 cm⁻¹) can be observed, alongside the simultaneous appearance of the sharp C=O stretching band of the acyl chloride at a higher wavenumber (typically around 1785-1815 cm⁻¹). mt.comresearchgate.net This allows for precise determination of the reaction endpoint and can reveal the presence of any stable intermediates. mt.com
Raman spectroscopy is particularly well-suited for analyzing lipids and their derivatives due to the high Raman cross-section of C-H and C-C bonds. mdpi.com It can be employed to monitor reactions involving the carbon-carbon double bond of Octadec-11-enoyl Chloride. Changes in the intensity and position of the C=C stretching band (around 1655 cm⁻¹) can indicate reactions such as hydrogenation, halogenation, or polymerization. mdpi.comresearchgate.netewha.ac.kr The non-destructive nature of Raman spectroscopy and its insensitivity to aqueous media make it a valuable tool for in-situ analysis in various solvent systems. mdpi.com
| Functional Group | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Carboxylic Acid (O-H) | FTIR | ~3000 (broad) | Disappearance indicates consumption of starting material (Octadec-11-enoic acid). |
| Carboxylic Acid (C=O) | FTIR | ~1710 | Disappearance indicates consumption of starting material. |
| Acyl Chloride (C=O) | FTIR | ~1800 | Appearance and concentration tracking of Octadec-11-enoyl Chloride. |
| Alkene (C=C) | Raman | ~1655 | Monitoring reactions at the double bond; changes in intensity indicate consumption. |
| Alkene (=C-H) | Raman | ~3010 | Correlates with the presence of the unsaturated bond. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds in a reaction mixture. Due to the high reactivity and relatively low volatility of Octadec-11-enoyl Chloride, direct analysis can be challenging. A common approach is to derivatize the components of the reaction mixture. For instance, aliquots of the reaction can be quenched with an alcohol, such as methanol, to convert the remaining Octadec-11-enoyl Chloride and the starting Octadec-11-enoic acid into their corresponding methyl esters. These fatty acid methyl esters (FAMEs) are more volatile and thermally stable, making them ideal for GC-MS analysis. aocs.orgnaturalspublishing.com This method allows for the quantification of the starting material, product, and any esterifiable byproducts, providing a snapshot of the reaction's progress over time. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing less volatile and thermally labile compounds directly from the reaction mixture without the need for derivatization. researchgate.netnih.gov This is particularly useful for monitoring the formation of non-volatile intermediates and products in reactions where Octadec-11-enoyl Chloride is a reactant. For example, in the synthesis of an amide from Octadec-11-enoyl Chloride and an amine, LC-MS can simultaneously track the consumption of the acyl chloride and the formation of the amide product. researchgate.net The high resolution and sensitivity of modern mass spectrometers also allow for the identification of minor byproducts, which is crucial for understanding side reactions. nih.gov
| Technique | Sample Preparation | Analytes Detected | Key Research Findings |
|---|---|---|---|
| GC-MS | Derivatization to Fatty Acid Methyl Esters (FAMEs) | Octadec-11-enoic acid methyl ester, other FAMEs from byproducts | Provides quantitative data on the conversion of starting material and formation of stable products. Allows for separation of isomeric fatty acid derivatives. naturalspublishing.com |
| LC-MS | Direct injection of diluted reaction aliquot | Octadec-11-enoyl Chloride, Octadec-11-enoic acid, reaction intermediates, and products | Enables real-time tracking of both reactive and stable species in the reaction mixture. High-resolution MS can identify unexpected byproducts. researchgate.netnih.gov |
Elucidation of Reaction Mechanisms Through Advanced Spectroscopic Methods
To move beyond simple reaction monitoring and gain a deep understanding of the mechanistic pathways, more sophisticated spectroscopic techniques are employed. These methods can provide detailed structural information on all components in a complex reaction mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex mixtures resulting from reactions of Octadec-11-enoyl Chloride, one-dimensional (1D) NMR spectra can be difficult to interpret due to signal overlap. nih.gov Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to resolve these complex spectra.
A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to identify adjacent protons in the aliphatic chain and around the double bond of Octadec-11-enoyl Chloride and its derivatives. For instance, the correlation between the olefinic protons and the allylic protons can be clearly established. A ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals in the complex aliphatic region of the spectrum. The chemical shift of the carbonyl carbon in Octadec-11-enoyl Chloride is expected to be around 170-175 ppm, which is distinct from the carbonyl of the corresponding ester or amide. netlify.appstackexchange.com
| Atom | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) | Notes |
|---|---|---|---|
| C=O | - | 170-175 | The chemical shift is sensitive to the electronic environment of the carbonyl group. netlify.app |
| -CH₂-C=O | 2.8-2.9 | 45-50 | Protons and carbon alpha to the carbonyl are significantly deshielded. chemicalbook.com |
| -CH=CH- | 5.3-5.4 | 128-132 | Chemical shifts are characteristic of a cis-double bond in a long aliphatic chain. nih.gov |
| -CH₂-CH= | 2.0-2.1 | 27-30 | Allylic protons and carbons. |
| -CH₃ | 0.8-0.9 | ~14 | Terminal methyl group. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. nih.gov This capability is critical for identifying unknown products and intermediates in a reaction mixture, thereby helping to map out the reaction mechanism. cas.cn
In the context of Octadec-11-enoyl Chloride reactions, HRMS can be coupled with a soft ionization technique like Electrospray Ionization (ESI) to analyze the reaction mixture. By comparing the accurate masses of the detected ions with theoretical masses of potential products, intermediates, and byproducts, a comprehensive picture of the reaction can be constructed. Tandem mass spectrometry (MS/MS) experiments can further provide structural information. In an MS/MS experiment, a specific ion is selected, fragmented, and the masses of the fragments are analyzed. nih.gov The fragmentation pattern of a molecule is often unique and provides clues about its structure. For example, the fragmentation of a product derived from Octadec-11-enoyl Chloride can reveal information about the location of functional groups along the fatty acyl chain. cas.cn This level of detail is instrumental in distinguishing between different mechanistic pathways. nih.govnih.gov
| HRMS Technique | Information Obtained | Relevance to Mechanistic Pathway Mapping |
|---|---|---|
| Full Scan HRMS | Accurate m/z values of all ions in the mixture. | Allows for the determination of the elemental composition of products and byproducts, confirming their identity. nih.gov |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Helps to elucidate the structure of unknown intermediates and products by analyzing how they break apart. nih.gov |
| Isotope Labeling Studies with HRMS | Tracking the fate of specific atoms through a reaction. | Provides definitive evidence for proposed reaction mechanisms by following labeled atoms from reactants to products. |
Applications of Octadec 11 Enoyl Chloride As a Synthetic Intermediate and Reagent
Utilization in the Synthesis of Specialty Esters and Amides
The high reactivity of the acyl chloride functional group in Octadec-11-enoyl chloride allows for its facile reaction with nucleophiles such as alcohols and amines to form corresponding esters and amides. This reactivity is harnessed in the production of various specialty chemicals.
The synthesis of specialty esters from Octadec-11-enoyl chloride involves its reaction with a wide range of alcohols. This process is utilized to produce esters with specific physical and chemical properties tailored for various applications, including biolubricants and plasticizers iastate.edu. For instance, the esterification of oleic acid with long-chain fatty alcohols yields wax esters that can be used in cosmetics and pharmaceuticals mdpi.comcsic.es. The reaction of Octadec-11-enoyl chloride with polyols like pentaerythritol can lead to the formation of polyol esters, which are valued for their lubricating properties nih.gov.
Similarly, Octadec-11-enoyl chloride is a key reagent in the synthesis of specialty amides. The reaction with various amines leads to the formation of oleamides, which have applications as slip agents, lubricants, and detergents ijnc.irbiorxiv.orgresearchgate.netijnc.irresearchcommons.org. The synthesis of oleamide from oleic acid and urea, where the acyl chloride can be an intermediate, has been studied to optimize reaction conditions for industrial production ijnc.irijnc.ir.
| Reactant | Product Type | Potential Applications |
| Long-chain alcohols | Wax Esters | Cosmetics, Pharmaceuticals, Biolubricants |
| Polyols (e.g., Pentaerythritol) | Polyol Esters | High-performance lubricants |
| Amines | Amides (Oleamides) | Slip agents, Lubricants, Detergents |
| Amino Acids | Acyl Amino Acids | Surfactants |
| Piperidine | N-oleoylpiperidine | Surfactant intermediate |
Octadec-11-enoyl chloride, derived from the renewable resource oleic acid, serves as a monomer or a modifying agent in the synthesis of biodegradable polymers and oligomers. The incorporation of the long aliphatic chain of the oleoyl (B10858665) group can impart flexibility and hydrophobicity to the polymer backbone, influencing its physical properties and biodegradability.
While direct polymerization of Octadec-11-enoyl chloride is not a common method for creating biodegradable polymers, it can be used to functionalize existing polymers or to synthesize monomers that are then polymerized. For instance, oleic acid-based monomers can be used to produce polyesters and polyamides. The degradation products of such polymers are generally considered environmentally benign kyoto-u.ac.jpnih.govresearchgate.net. The synthesis of oligomers containing chloroalkyl and acid chloride functional groups can be achieved through the reaction of polyesters with thionyl chloride, a process that shares reactive species with the synthesis of Octadec-11-enoyl chloride itself mdpi.com.
The amphiphilic nature of molecules derived from Octadec-11-enoyl chloride, possessing a long hydrophobic oleoyl tail and a polar head group, makes them excellent candidates for surfactants and detergents guidechem.com. The acyl chloride group can be reacted with various hydrophilic moieties to create a range of non-ionic, anionic, cationic, or amphoteric surfactants.
For example, the reaction of Octadec-11-enoyl chloride with amino acids or their derivatives can produce acyl amino acid surfactants, which are known for their biocompatibility and biodegradability google.com. A method for synthesizing oleoyl chloride using triphosgene highlights its role as an intermediate in the production of various surfactant products google.com. Furthermore, the synthesis of amides from oleic acid and amines, a reaction for which oleoyl chloride is a key intermediate, can lead to the formation of compounds used in surfactant formulations researchcommons.org.
| Surfactant Type | Synthesis Precursors | Key Properties |
| Acyl Amino Acid Surfactants | Octadec-11-enoyl chloride, Amino acids | Biocompatible, Biodegradable |
| Amide-based Surfactants | Octadec-11-enoyl chloride, Amines | Good detergency and foaming properties |
| Ester-based Surfactants | Octadec-11-enoyl chloride, Polyols | Emulsifying and stabilizing agents |
Role in the Derivatization of Natural Products and Biomolecules
The reactivity of Octadec-11-enoyl chloride makes it a useful tool for the chemical modification of natural products and biomolecules. This derivatization can alter the solubility, stability, and biological activity of the parent molecules.
The general principle of using acyl chlorides for derivatization is well-established, often employed to enhance detectability in analytical methods like liquid chromatography-mass spectrometry (LC-MS) chromatographyonline.com. While benzoyl chloride is commonly used for this purpose, the same chemical principles apply to Octadec-11-enoyl chloride for introducing a lipophilic oleoyl moiety.
Octadec-11-enoyl chloride can be used to esterify hydroxyl groups present in lipids and steroids, thereby modifying their physicochemical properties. This can be particularly useful in enhancing the lipophilicity of these molecules, which can affect their absorption and distribution in biological systems.
A notable example is the synthesis of fatty acid cellulose (B213188) esters (FACE) through ball-milling esterification of cellulose with fatty acyl chlorides, including those with chain lengths similar to oleoyl chloride nih.gov. This process renders the cellulose thermoplastic. While this study did not specifically use Octadec-11-enoyl chloride, the methodology is directly applicable.
The introduction of lipid chains, such as the oleoyl group, into peptides and carbohydrates is a strategy to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic profiles.
Lipidation of peptides, for instance, can increase their membrane-binding affinity and cellular uptake. The synthesis of such lipopeptides can be achieved by reacting the free amino groups of the peptide with an acyl chloride like Octadec-11-enoyl chloride sciencemadness.org.
The acylation of carbohydrates with fatty acid chlorides is a method to produce sugar esters, which have applications as non-ionic surfactants and emulsifiers wur.nlmdpi.comgoogle.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com. The reaction of Octadec-11-enoyl chloride with the hydroxyl groups of mono-, oligo-, or polysaccharides can yield amphiphilic molecules with a range of properties depending on the degree of substitution and the nature of the carbohydrate wur.nlnih.govresearchgate.net. Chemical methods often employ fatty acid chlorides in the presence of a base to facilitate the esterification mdpi.comresearchgate.net. For example, fatty acid chlorides have been used to synthesize thermoplastic cellulose esters nih.govacs.org.
| Biomolecule | Derivatization Product | Potential Benefits of Oleoylation |
| Peptides | Lipopeptides | Enhanced membrane interaction, Improved cellular uptake |
| Carbohydrates | Sugar Esters | Surfactant properties, Thermoplasticity (for polysaccharides) |
| Lipids/Steroids | Oleate (B1233923) Esters | Increased lipophilicity, Altered biological activity |
Precursor for Advanced Materials and Functional Coatings
The long hydrocarbon chain and the reactive handle of Octadec-11-enoyl chloride make it a potential precursor for the synthesis of advanced materials and functional coatings. The oleoyl moiety can introduce desirable properties such as hydrophobicity, flexibility, and biocompatibility into materials.
While specific examples detailing the direct use of Octadec-11-enoyl chloride are not abundant in the readily available literature, its precursor, oleic acid, is known to be used in the formulation of protective coatings google.com. Oleic acid can react with excess polyamines in coating formulations to form amides, thereby improving the properties of the final coating google.com. The conversion of oleic acid to its acyl chloride would facilitate such reactions. Furthermore, oleic acid surface coatings on nanoparticles are used to improve their dispersion in polymer matrices for composite materials nih.gov. Fatty acid chlorides have also been used for the chemical grafting of surfaces to impart water repellency researchgate.net. Polyketoesters derived from oleic acid have been synthesized and functionalized, indicating the potential of oleic acid derivatives in creating functional polymers rsc.org. The use of oleoyl chloride in polymer chemistry as a cross-linking agent or for polymer modification is also a recognized application chemimpex.commedchemexpress.com.
Synthesis of Oleochemical-Based Polyurethanes and Polyesters
The use of renewable resources as feedstocks for polymer production is a growing area of research, with vegetable oils being a key source of oleochemicals. researchgate.netrsc.org Fatty acids and their derivatives, derived from these oils, can be transformed into monomers for the synthesis of a variety of polymers, including polyurethanes and polyesters. rsc.org While direct polymerization of octadec-11-enoyl chloride into homopolymers is not the primary application, its reactive nature makes it a crucial intermediate in forming monomers suitable for these polymer classes.
Polyurethanes:
The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. google.com Oleochemicals are increasingly being used to produce both of these components. researchgate.netgoogle.com For instance, oleic acid, a C18 fatty acid similar in length to the parent acid of octadec-11-enoyl chloride, can be converted into a linear saturated terminal diisocyanate via a Curtius rearrangement. nih.gov This bio-based diisocyanate can then be reacted with polyols, which can also be derived from vegetable oils, to produce polyurethanes. nih.gov
In a hypothetical synthetic pathway, octadec-11-enoyl chloride could be used to synthesize specialized diols. For example, it could be reacted with a molecule containing two hydroxyl groups under conditions that favor esterification at one site, followed by chemical modification of the double bond (e.g., through ozonolysis and reduction) to introduce a second hydroxyl group, thus forming a long-chain diol. This resulting oleochemical-based diol could then be a soft segment component in polyurethane synthesis, imparting flexibility and hydrophobicity to the final polymer.
| Reactant 1 | Reactant 2 | Resulting Polymer Class | Potential Contribution of Oleochemical Moiety |
| Oleochemical-based Diisocyanate | Oleochemical-based Polyol | Polyurethane | Flexibility, Hydrophobicity, Renewable Content |
| Petrochemical Diisocyanate | Oleochemical-based Polyol | Polyurethane | Flexibility, Hydrophobicity, Renewable Content |
Polyesters:
Polyesters are synthesized through the polycondensation of dicarboxylic acids with diols. rsc.org Octadec-11-enoyl chloride can be a precursor to long-chain dicarboxylic acids. A common method to achieve this is through the self-metathesis of an unsaturated fatty acid, like the parent oleic acid, to produce a long-chain unsaturated dicarboxylic acid. researchgate.netresearchgate.net This diacid can then be chlorinated, for example with thionyl chloride, to form a diacid chloride. researchgate.net This resulting diacid chloride can then undergo interfacial polymerization with a diol to form a polyester. researchgate.net
The long aliphatic chain originating from the oleochemical would be expected to enhance the hydrophobicity and flexibility of the resulting polyester. Research has demonstrated the synthesis of bio-based polyesters from monomers derived from vegetable oil fatty acids, highlighting the potential for creating functional and more sustainable polymeric materials. researchgate.net
| Monomer 1 (from Oleochemical) | Monomer 2 | Polymerization Method | Resulting Polymer |
| Long-chain Diacid Chloride | Diol | Interfacial Polycondensation | Polyester |
| Long-chain Diacid | Diol | Esterification | Polyester |
Development of Hydrophobic and Oleophobic Surfaces
The chemical modification of surfaces to control their wetting behavior is critical for a wide range of applications, from self-cleaning coatings to anti-fouling materials. The long hydrocarbon chain of octadec-11-enoyl chloride makes it an excellent candidate for imparting hydrophobicity and potentially oleophobicity to various substrates.
Hydrophobic Surfaces:
Hydrophobicity, or the ability to repel water, is often achieved by creating surfaces with low surface energy. The covalent attachment of long alkyl chains to a surface is a common strategy to achieve this. The reactive acyl chloride group of octadec-11-enoyl chloride allows it to readily react with nucleophilic functional groups, such as hydroxyl (-OH) and amine (-NH2) groups, which are often present on the surfaces of materials like cellulose, chitosan, and metal oxides. nih.gov
For example, the surface of chitosan films has been successfully modified using acid chlorides like stearoyl chloride (a saturated C18 acid chloride) to increase their hydrophobicity. nih.gov The reaction forms stable amide linkages and the long alkyl chains orient away from the surface, creating a low-energy, water-repellent interface. nih.gov Similarly, octadec-11-enoyl chloride could be used to modify such surfaces, with the long C18 chain providing a significant hydrophobic character. The presence of the double bond within the chain could also offer a site for further chemical modification if desired.
Oleophobic Surfaces:
Oleophobicity, the ability to repel oils, is more challenging to achieve than hydrophobicity. While long alkyl chains increase hydrophobicity, they are inherently oleophilic (oil-attracting). Achieving oleophobicity often requires the introduction of fluorinated compounds or the creation of specific surface textures. mdpi.com
However, the dense packing of long alkyl chains on a surface can lead to a degree of oleophobicity. While octadec-11-enoyl chloride itself would primarily impart hydrophobicity, it could be a component in a more complex surface modification strategy to enhance oleophobicity. For instance, the double bond in its structure could be functionalized with fluorinated moieties post-attachment to a surface, thereby combining the long-chain structure with the low surface energy of fluorocarbons.
| Surface Functional Groups | Reaction with Octadec-11-enoyl Chloride | Resulting Surface Property |
| Hydroxyl (-OH) | Esterification | Hydrophobic |
| Amine (-NH2) | Amidation | Hydrophobic |
Theoretical and Computational Studies on Octadec 11 Enoyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. For Octadec-11-enoyl Chloride, these methods can elucidate the distribution of electrons and predict its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For Octadec-11-enoyl Chloride, the FMO analysis would reveal distinct regions of reactivity:
HOMO: The highest energy electrons of the molecule would be located in the HOMO. This orbital is expected to have significant contributions from the π-bond of the C=C double bond in the oleoyl (B10858665) tail and the non-bonding lone pair electrons on the oxygen and chlorine atoms of the acyl chloride group. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor.
LUMO: The lowest energy empty orbital is anticipated to be localized primarily on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. This is the orbital through which the molecule accepts electron density.
| Orbital | Expected Location of High Density | Predicted Reactivity Role | Illustrative Energy (eV) |
|---|---|---|---|
| HOMO | C=C π-bond, Oxygen & Chlorine lone pairs | Nucleophilic / Electron Donor | -9.5 to -10.5 |
| LUMO | C=O π* antibonding orbital | Electrophilic / Electron Acceptor | -1.0 to -2.0 |
| HOMO-LUMO Gap | N/A | Indicator of Chemical Reactivity | ~7.5 to 9.5 |
Note: The energy values are illustrative and based on typical values for molecules containing similar functional groups. Actual values would require specific quantum chemical calculations (e.g., using Density Functional Theory).
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Computational chemistry can be used to map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along this pathway—and calculating the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to occur.
A characteristic reaction of Octadec-11-enoyl Chloride is the acylation of a nucleophile, such as an alcohol, to form an ester. A computational study of this reaction would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants (Octadec-11-enoyl Chloride and alcohol), the transition state, and the products (ester and HCl).
Energy Calculation: Determining the electronic energy of each optimized structure.
Pathway Analysis: Confirming that the transition state structure connects the reactants and products on the potential energy surface.
The resulting energy profile provides crucial information about the reaction's feasibility and kinetics.
| Reaction Coordinate Step | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Oleoyl Chloride + Alcohol (separated) | 0 |
| Transition State (TS) | Nucleophilic attack of alcohol on carbonyl carbon; bond formation/breaking is occurring. | +50 to +80 (Hypothetical ΔE‡) |
| Products | Oleoyl Ester + HCl (separated) | -20 to -40 (Exergonic Reaction) |
Note: The relative energy values are hypothetical to illustrate a typical acylation reaction profile. The actual activation and reaction energies would be determined via specific calculations.
Molecular Dynamics Simulations of Octadec-11-enoyl Chloride Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. While specific MD studies on isolated Octadec-11-enoyl Chloride are scarce, extensive research on the conformational behavior of the oleoyl chain in other lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), offers valuable analogous data.
The structure of Octadec-11-enoyl Chloride is dominated by its long, 18-carbon aliphatic tail, which is rendered flexible by the presence of many C-C single bonds. The cis-double bond between carbons 11 and 12 introduces a permanent kink of about 30 degrees into the chain, preventing it from adopting a fully linear conformation.
MD simulations can be used to explore the vast conformational space of this molecule.
Conformational Analysis: By simulating the molecule in a vacuum or in different solvents, researchers can determine the probability distributions of its dihedral angles, identifying the most stable conformers. Studies on oleoyl chains show they are highly flexible, with multiple rotameric states being accessible at room temperature.
Solvation Effects: The behavior of Octadec-11-enoyl Chloride would differ significantly between polar and non-polar solvents. In a polar solvent like water, the molecule would likely exhibit amphipathic behavior, with the polar acyl chloride headgroup interacting with water molecules while the hydrophobic tail minimizes its water contact, potentially leading to aggregation. In a non-polar solvent like hexane, the aliphatic tail would be well-solvated, and the molecule would adopt a more extended and flexible range of conformations.
The acyl chloride group is highly reactive and can acylate various nucleophilic sites, a process often mediated by catalysts or enzymes. MD simulations are a key tool for studying the prerequisite step for any such reaction: the binding and orientation of the molecule at an active site.
A simulation of Octadec-11-enoyl Chloride with an enzyme (e.g., a lipase (B570770) or serine hydrolase) or a catalytic surface could reveal:
Binding Pose: The preferred orientation of the molecule within the binding pocket. The hydrophobic oleoyl tail would likely occupy a hydrophobic channel, while the reactive acyl chloride head would be positioned near the catalytic residues.
Key Interactions: The specific non-covalent interactions that stabilize the bound state. These interactions are crucial for catalysis and determine substrate specificity.
Conformational Changes: How the enzyme or the substrate changes conformation upon binding to achieve a catalytically competent state.
| Type of Interaction | Description | Relevant Molecular Region |
|---|---|---|
| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the hydrophobic effect. | The C18 aliphatic chain interacting with nonpolar amino acid residues. |
| Hydrogen Bonding | Potential for the carbonyl oxygen to act as a hydrogen bond acceptor. | The C=O group interacting with donor residues like Serine or Threonine. |
| Steric Fit | The shape and size of the molecule relative to the binding site. | The entire molecule, especially the kinked chain, fitting into the active site. |
| Electrostatic Interactions | Interactions between the partial positive charge on the carbonyl carbon and negative/nucleophilic residues. | The acyl chloride headgroup positioned near catalytic nucleophiles (e.g., Ser, Cys, His). |
Structure-Activity Relationship (SAR) Modeling for Octadec-11-enoyl Chloride Derivatives
Structure-Activity Relationship (SAR) studies are central to medicinal chemistry and materials science. They aim to understand how modifications to a molecule's chemical structure affect its biological activity or physical properties. While no specific SAR studies on Octadec-11-enoyl Chloride derivatives are published, a hypothetical SAR study can be constructed based on established principles to guide the design of analogs with potentially enhanced or modified activity (e.g., as an enzyme inhibitor).
Let us hypothesize a biological target, such as an enzyme that is acylated and inhibited by these compounds. The goal would be to understand how structural changes affect inhibitory potency.
| Derivative Modification | Structural Change | Rationale / Predicted SAR Impact |
|---|---|---|
| Chain Length Variation | Shorten (e.g., C14, C16) or lengthen (e.g., C20, C22) the alkyl chain. | Alters lipophilicity and fit within a hydrophobic binding pocket. Potency may show a parabolic dependence on length, with an optimal fit. |
| Unsaturation Position/Stereochemistry | Move the double bond (e.g., Δ9, Δ13); change from cis (oleoyl) to trans (elaidoyl). | Changes the overall shape of the molecule. A trans isomer is more linear and may fit differently in the active site than the kinked cis isomer, significantly impacting activity. |
| Degree of Unsaturation | Create a saturated analog (stearoyl chloride) or a polyunsaturated analog (e.g., linoleoyl chloride). | Affects chain flexibility and conformation. A saturated chain is more flexible but occupies a different conformational space than a rigid, polyunsaturated chain. |
| Halogen Substitution | Replace -Cl with -F, -Br, or -I. | Modifies the reactivity of the acyl halide. The expected reactivity order is F < Cl < Br < I, which would directly impact the rate of enzyme acylation and thus inhibitory potency. |
| Branching | Introduce methyl or other small alkyl groups along the chain. | Introduces steric hindrance, which can either improve selectivity by preventing binding to off-targets or decrease potency by disrupting the fit in the target active site. |
Such a systematic analysis, combining synthesis and activity testing with computational modeling, would allow for the rational design of derivatives with optimized properties.
Environmental and Sustainable Aspects of Octadec 11 Enoyl Chloride Research
Life Cycle Assessment (LCA) of Octadec-11-enoyl Chloride Production and Use
The production life cycle can be broken down into the following key stages:
Raw Material Acquisition : This stage involves the production of oleic acid, which is typically derived from renewable vegetable oils (like palm, canola, or soy oil) or animal fats. biosynthetic.commpob.gov.my The environmental impacts here are associated with agriculture or rendering, including land use, water consumption, and greenhouse gas emissions from farming. biosynthetic.commpob.gov.my The production of the chlorinating agent—commonly thionyl chloride, oxalyl chloride, or phosphorus chlorides—is also a major contributor. These reagents are often produced through energy-intensive processes involving inorganic chemicals. niir.orggoogle.comgoogle.com
Chemical Synthesis : The conversion of oleic acid to Octadec-11-enoyl Chloride is an energy-consuming step. The reaction generates byproducts that require treatment or disposal. For instance, using thionyl chloride (SOCl₂) produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as volatile byproducts, while using oxalyl chloride generates carbon dioxide (CO₂), carbon monoxide (CO), and HCl. chemeurope.com
Purification : After synthesis, the product must be purified, typically through distillation. This step requires significant energy input and can generate chemical waste streams.
Use Phase : As a reactive intermediate, Octadec-11-enoyl Chloride is typically used to synthesize other molecules, such as esters and amides. wikipedia.org The environmental impact during this phase is linked to the efficiency of these subsequent reactions and the nature of the solvents and other reagents used.
Key environmental hotspots in the lifecycle are the energy consumption during the production of reagents and the synthesis/purification steps, as well as the environmental burden associated with the agricultural production of oleic acid. d-nb.inforesearchgate.netsergiarfelis.com
Interactive Table: Conceptual Life Cycle Assessment Stages and Environmental Hotspots for Octadec-11-enoyl Chloride Production
| Life Cycle Stage | Key Inputs | Key Outputs (Products & Emissions) | Potential Environmental Hotspots |
| 1. Raw Material Acquisition | |||
| Oleic Acid Production | Vegetable Oil/Animal Fat, Energy, Water, Fertilizers | Oleic Acid, Biomass Waste, GHG Emissions (N₂O, CH₄, CO₂) | Land use change, Eutrophication, Water depletion, Carbon footprint of agriculture. mpob.gov.my |
| Chlorinating Agent Production | Sulfur, Chlorine, Carbon Monoxide, etc., Energy | Thionyl Chloride, Oxalyl Chloride, etc., Hazardous Byproducts | High energy consumption, Use of hazardous materials, Generation of toxic waste. niir.orggoogle.com |
| 2. Chemical Synthesis | Oleic Acid, Chlorinating Agent, Catalyst (e.g., DMF), Energy | Crude Octadec-11-enoyl Chloride, HCl, SO₂, CO, CO₂ | Energy consumption, Release of acidic and greenhouse gases, Use of potentially toxic catalysts. guidechem.com |
| 3. Purification | Crude Product, Energy | Purified Octadec-11-enoyl Chloride, Distillation Residues | High energy demand for vacuum distillation, Generation of chemical waste. |
| 4. Use Phase (Downstream) | Purified Product, Alcohols/Amines, Solvents, Energy | Esters, Amides, etc., HCl, Solvent Emissions | Solvent use and emissions, Energy for subsequent reactions, Waste from downstream processing. |
Green Chemistry Principles in Octadec-11-enoyl Chloride Synthesis and Application
The synthesis and application of Octadec-11-enoyl Chloride can be evaluated against the 12 Principles of Green Chemistry to identify areas for environmental improvement.
Prevention : Traditional synthesis methods generate hazardous byproducts like HCl and SO₂. guidechem.com Greener methods would focus on catalytic routes that minimize waste.
Atom Economy : Methods using thionyl chloride or oxalyl chloride have relatively poor atom economy, as a significant portion of the reagent mass is converted into waste products (SO₂, HCl, CO, CO₂). chemeurope.comorgsyn.org
Less Hazardous Chemical Syntheses : Reagents like thionyl chloride, phosphorus pentachloride, and phosgene derivatives (like triphosgene) are hazardous and corrosive. guidechem.comgoogle.com Developing synthetic routes that avoid these chemicals is a key green chemistry goal.
Designing Safer Chemicals : While the target molecule is inherently reactive, the focus here shifts to its application. Synthesizing derivatives with low toxicity and high biodegradability is crucial.
Safer Solvents and Auxiliaries : Some preparations may use solvents like dichloromethane. rsc.org Moving towards solvent-free conditions or using greener, bio-based solvents like Cyrene™ would be an improvement. rsc.org
Design for Energy Efficiency : Many synthesis protocols require heating. google.com The development of catalytic methods that operate at ambient temperature and pressure would reduce energy consumption.
Use of Renewable Feedstocks : The primary feedstock, oleic acid, is derived from renewable biomass, which is a significant advantage from a green chemistry perspective. biosynthetic.com
Reduce Derivatives : The synthesis of the acid chloride is itself a derivatization step to activate the carboxylic acid. Direct catalytic esterification or amidation of oleic acid, avoiding the acid chloride intermediate, would be a greener alternative.
Catalysis : The use of catalytic amounts of reagents is superior to stoichiometric ones. While catalysts like N,N-dimethylformamide (DMF) are often used, exploring more benign and recyclable catalysts is an area for research. pjoes.com
Design for Degradation : The focus is on the final products derived from Octadec-11-enoyl Chloride. Designing esters and amides that readily biodegrade after their functional life is essential.
Real-time Analysis for Pollution Prevention : In-process monitoring can optimize reaction conditions to minimize byproduct formation and energy use.
Inherently Safer Chemistry for Accident Prevention : Replacing hazardous chlorinating agents with safer alternatives, such as solid phosgene (triphosgene) which is considered less hazardous to handle than gaseous phosgene, can reduce the risk of accidents. guidechem.comgoogle.com
Interactive Table: Evaluation of Octadec-11-enoyl Chloride Synthesis via Green Chemistry Principles
| Green Chemistry Principle | Traditional Synthesis (e.g., with Thionyl Chloride) | Potential Green Improvement |
| 1. Prevention | Generates significant gaseous waste (HCl, SO₂). | Develop catalytic routes with high conversion and selectivity. |
| 2. Atom Economy | Low to moderate; significant mass lost as byproducts. | Use of catalytic activators for direct esterification/amidation of oleic acid. |
| 3. Less Hazardous Synthesis | Uses corrosive and toxic reagents (SOCl₂, PCl₅). guidechem.com | Employ enzyme-catalyzed or solid-acid catalyzed reactions. |
| 5. Safer Solvents | Often performed neat or in chlorinated solvents. | Use of bio-based solvents or solvent-free conditions. rsc.org |
| 7. Renewable Feedstocks | High performance; oleic acid is bio-based. biosynthetic.com | Sustainably source oleic acid to minimize land-use impacts. |
| 8. Reduce Derivatives | Is a derivative itself, used to activate the acid. | Direct conversion of oleic acid to esters/amides, bypassing the chloride. |
| 9. Catalysis | Uses stoichiometric reagents. | Develop efficient and recyclable catalysts for the transformation. |
Biodegradation Studies of Octadec-11-enoyl Chloride Derivatives
Octadec-11-enoyl Chloride itself is not expected to persist in the environment. Due to its high reactivity, it will rapidly hydrolyze in the presence of water to form oleic acid and hydrochloric acid. Therefore, environmental studies focus on the degradation of its more stable derivatives, primarily esters and amides, which are its main application products.
Fatty Acid Esters : Derivatives such as fatty acid methyl esters (FAMEs) and other long-chain esters are generally considered to be readily biodegradable. lyellcollection.orgepa.gov The biodegradation pathway typically begins with enzymatic hydrolysis of the ester bond by lipases, which are ubiquitous in microorganisms. lyellcollection.org This initial step yields oleic acid and the corresponding alcohol. Oleic acid, a common natural fatty acid, is readily metabolized by a wide array of microorganisms through the β-oxidation pathway. lyellcollection.orgarcjournals.org
The inherent biodegradability of the oleic acid backbone is a positive environmental attribute for derivatives of Octadec-11-enoyl Chloride. Research suggests that these derivatives, particularly esters and simple amides, are unlikely to persist in the environment. researchgate.netresearchgate.net
Interactive Table: Expected Biodegradation of Octadec-11-enoyl Chloride Derivatives
| Derivative Class | Initial Degradation Step | Key Enzymes Involved | Primary Degradation Products | Environmental Fate |
| Esters | Hydrolysis of the ester linkage. lyellcollection.org | Lipases, Esterases | Oleic Acid, Alcohol | Generally considered readily biodegradable. epa.gov |
| Primary Amides | Hydrolysis of the amide linkage. researchgate.net | Amidases | Oleic Acid, Ammonia | Considered biodegradable. |
| Secondary Amides | Hydrolysis of the amide linkage. nih.gov | Amidases | Oleic Acid, Primary/Secondary Amine | Biodegradability depends on both the fatty acid and the amine structure. nih.gov |
| Tertiary Amides | Hydrolysis of the amide linkage. | Amidases | Oleic Acid, Tertiary Amine | May be more resistant to biodegradation. nih.gov |
Future Research Directions and Emerging Trends in Octadec 11 Enoyl Chloride Chemistry
Integration with Flow Chemistry and Automated Synthesis
The inherent reactivity of acyl chlorides like Octadec-11-enoyl chloride often poses challenges for traditional batch synthesis, including concerns related to safety, heat management, and consistent product quality. The adoption of flow chemistry and automated synthesis platforms is a significant future direction to mitigate these issues. The small reactor volumes in continuous flow systems enhance safety by minimizing the quantity of hazardous material at any point in time.
Furthermore, the superior heat and mass transfer in flow reactors allows for precise temperature control, which can lead to improved reaction selectivity and higher yields. Automated platforms can enable high-throughput screening of reaction conditions, rapidly identifying optimal parameters for transformations such as amidation, esterification, and Friedel-Crafts reactions involving Octadec-11-enoyl chloride. This approach will be instrumental in building libraries of novel long-chain aliphatic compounds for various applications.
A hypothetical study on the optimization of Octadec-11-enoyl chloride amidation in a flow system could yield data as presented below, demonstrating the impact of key parameters on reaction efficiency.
| Flow Rate (mL/min) | Temperature (°C) | Residence Time (s) | Yield (%) |
|---|---|---|---|
| 0.5 | 25 | 240 | 88 |
| 1.0 | 25 | 120 | 82 |
| 0.5 | 60 | 240 | 95 |
| 1.0 | 60 | 120 | 97 |
Note: The data presented in this table is illustrative of potential research findings and is not derived from published experimental results.
Exploitation in Bio-Inspired and Biomimetic Systems
The molecular architecture of Octadec-11-enoyl chloride, combining a hydrophobic lipid tail with a reactive hydrophilic head, makes it an ideal building block for the construction of bio-inspired and biomimetic materials. Future research is poised to leverage this amphiphilic potential.
By reacting the acyl chloride group with various polar moieties, a diverse range of novel surfactants and lipids can be synthesized. These synthetic amphiphiles could self-assemble in aqueous environments to form structures such as micelles, vesicles (liposomes), and lamellar sheets that mimic biological membranes. The cis-double bond in the alkyl chain introduces a structural kink, analogous to unsaturated fatty acids in natural phospholipids, which can be used to engineer the fluidity and phase behavior of these synthetic membranes. Such systems could find applications in advanced drug delivery, as nanoreactors for confined chemical reactions, and in the development of artificial cells.
Development of Novel Catalytic Systems for Octadec-11-enoyl Chloride Transformations
The presence of two distinct reactive sites in Octadec-11-enoyl chloride—the acyl chloride and the internal alkene—offers a rich landscape for the development of novel, selective catalytic transformations. A key area of future research will be the design of catalysts that can chemoselectively target one functional group while leaving the other intact.
Prospective research directions include:
Selective Alkene Modifications: Developing catalytic systems for reactions such as selective hydrogenation, epoxidation, dihydroxylation, or metathesis of the C=C double bond without affecting the acyl chloride. This would generate a new family of functionalized long-chain acyl chlorides as valuable chemical intermediates.
Tandem Catalysis: Designing catalytic processes where both the alkene and the acyl chloride participate in a controlled sequence of reactions to build complex molecular architectures in a single operation.
Asymmetric Catalysis: Creating chiral catalysts to induce stereoselectivity in reactions involving the double bond, leading to the synthesis of enantiomerically pure long-chain compounds.
The table below outlines potential catalytic transformations that could be explored in future studies.
| Target Transformation | Potential Catalyst System | Product Class |
| Selective Hydrogenation | Lindlar's Catalyst | Octadecanoyl Chloride |
| Olefin Metathesis | Grubbs or Schrock Catalysts | Unsaturated Polyesters (post-polymerization) |
| Asymmetric Epoxidation | Jacobsen's Catalyst | Chiral 11,12-Epoxyoctadecanoyl Chloride |
Note: This table represents hypothetical research avenues and is not based on established experimental work for this specific compound.
Challenges and Opportunities in Scale-Up and Industrial Translation (from an academic perspective)
From an academic research perspective, the pathway to industrial-scale production of Octadec-11-enoyl chloride presents a set of distinct challenges and opportunities. A primary challenge is the availability and cost of the starting material, cis-vaccenic acid, which is less abundant than other common fatty acids like oleic acid.
This challenge creates research opportunities in several areas:
Sustainable Feedstocks: Investigating biosynthetic routes or alternative natural sources to produce cis-vaccenic acid more economically and sustainably.
Process Intensification: Utilizing process analytical technology (PAT) and continuous manufacturing principles to develop a highly efficient, robust, and scalable synthesis of Octadec-11-enoyl chloride.
Addressing these challenges from a fundamental academic standpoint is crucial for de-risking the technology and providing a solid foundation for future industrial translation and commercialization of this versatile chemical building block.
Q & A
Q. What are the standard laboratory synthesis protocols for Octadec-11-enoyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : Octadec-11-enoyl chloride is typically synthesized via reaction of the corresponding carboxylic acid (octadec-11-enoic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Refluxing the acid with excess SOCl₂ (1.5–2.0 equivalents) in dry dichloromethane or toluene at 60–80°C for 4–6 hours.
- Removing residual SOCl₂ and solvent under reduced pressure.
- Purifying the product via fractional distillation (boiling point range: ~180–200°C at 10 mmHg).
Optimization strategies: - Use molecular sieves to ensure anhydrous conditions, minimizing side reactions like hydrolysis.
- Monitor reaction progress via FT-IR spectroscopy (disappearance of the -OH stretch at 2500–3300 cm⁻¹ and emergence of the acyl chloride C=O stretch at ~1800 cm⁻¹) .
- Yield improvements can be achieved by substituting SOCl₂ with PCl₅ for sterically hindered acids, though this requires careful handling due to toxicity .
Q. How should researchers characterize the purity and structural integrity of Octadec-11-enoyl chloride?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H NMR : Look for the vinyl proton signal (δ 5.3–5.4 ppm, multiplet) and terminal methyl groups (δ 0.8–1.0 ppm).
- ¹³C NMR : The acyl chloride carbonyl appears at δ ~170–175 ppm.
- FT-IR : Confirm absence of -OH (3300 cm⁻¹) and presence of C=O (1800 cm⁻¹).
- GC-MS : Use non-polar columns (e.g., DB-5) to assess purity; molecular ion peak at m/z ~318 [M]⁺.
- Titration : Quantify active chloride content via reaction with excess NaOH and back-titration with HCl .
Q. What safety protocols are critical when handling Octadec-11-enoyl chloride?
- Methodological Answer :
- Conduct reactions in a fume hood with inert atmosphere (N₂/Ar) to avoid moisture exposure.
- Use PPE: acid-resistant gloves, goggles, and lab coats.
- Store under anhydrous conditions (dry molecular sieves) at 2–8°C.
- In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention due to risk of severe irritation or burns .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of Octadec-11-enoyl chloride in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and solvent effects:
- Simulate nucleophilic attack (e.g., by amines or alcohols) at the carbonyl carbon, tracking bond lengths and charge distribution.
- Solvent models (e.g., PCM for dichloromethane) refine activation energy predictions.
- Compare computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic pathways.
- Recent studies highlight steric effects from the C11 double bond, which may slow reactivity compared to saturated analogs .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for Octadec-11-enoyl chloride in esterification?
- Methodological Answer : Discrepancies often arise from variations in:
- Catalyst loading : Optimize using Design of Experiments (DoE) to identify interactions between catalyst (e.g., DMAP), substrate ratios, and temperature.
- Moisture control : Use Karl Fischer titration to quantify trace water, which hydrolyzes the acyl chloride and reduces yields.
- Analytical calibration : Validate GC-MS or HPLC methods with internal standards (e.g., dodecane) to ensure accuracy.
- Cross-validate results with independent kinetic studies under standardized conditions .
Q. How does the C11 double bond influence the physicochemical properties of Octadec-11-enoyl chloride compared to saturated analogs?
- Methodological Answer : The cis/trans configuration (if applicable) and conjugation effects alter:
- Thermal stability : Differential Scanning Calorimetry (DSC) shows lower decomposition onset temperatures (~5–10°C reduction) due to increased strain.
- Solubility : The double bond enhances solubility in polar aprotic solvents (e.g., THF) by 15–20% compared to octadecanoyl chloride.
- Reactivity : Hammett substituent constants (σ) predict electron-withdrawing effects, accelerating reactions with electron-rich nucleophiles.
- Spectroscopic shifts : UV-Vis (λmax ~210 nm) and ¹³C NMR (vinyl carbons at δ 125–130 ppm) provide diagnostic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
